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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Methoxy-5-methylpyridazine: Synthesis, Properties, and Potential Applications

Introduction The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular properties.[1][2] The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, make it an interesting building block for the design of novel therapeutic agents.[3] This guide focuses on a specific, lesser-studied derivative: 3-Methoxy-5-methylpyridazine .

Due to the limited availability of direct experimental data for 3-Methoxy-5-methylpyridazine in peer-reviewed literature, this document synthesizes information from analogous compounds and established principles of heterocyclic chemistry to provide a comprehensive technical profile. The insights herein are intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this compound for applications in drug discovery and materials science.

The structure of 3-Methoxy-5-methylpyridazine features a pyridazine core substituted with an electron-donating methoxy group at the 3-position and a methyl group at the 5-position. These substituents are expected to significantly modulate the electronic and steric properties of the parent pyridazine ring, influencing its reactivity, physicochemical properties, and biological target interactions.

Caption: Chemical structure of 3-Methoxy-5-methylpyridazine.

Physicochemical Properties (Inferred)

PropertyPredicted Value / CharacteristicJustification / Analogous Compound Data
Molecular Formula C₆H₈N₂OBased on chemical structure.
Molecular Weight 124.14 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solid3-Methoxypyridine is a liquid[4]; 3-methylpyridazine is a liquid.[5] The combination of substituents may result in a low-melting solid.
Boiling Point ~180-200 °C (at atm. pressure)3-Methoxypyridine has a boiling point of 65 °C at 15 mmHg.[4] Extrapolation to atmospheric pressure suggests a higher boiling point, further increased by the additional methyl group.
Solubility Soluble in common organic solvents (e.g., ethanol, DCM, acetone). Slightly soluble in water.The methoxy group may impart some water solubility, but the overall molecule is predominantly nonpolar.
pKa (of conjugate acid) 2.5 - 3.5The pKa of pyridazine is ~2.3. The electron-donating methyl and methoxy groups are expected to increase the basicity of the ring nitrogens slightly.

Proposed Synthesis

A robust and high-yielding synthesis of 3-Methoxy-5-methylpyridazine can be logically designed starting from the commercially available 3-Chloro-5-methylpyridazine (CAS 89283-31-8).[6][7][8] The proposed method relies on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.

The chlorine atom at the 3-position of the electron-deficient pyridazine ring is susceptible to displacement by strong nucleophiles. Sodium methoxide serves as an excellent and readily available source for the methoxy nucleophile.

Synthesis_Workflow Proposed Synthesis of 3-Methoxy-5-methylpyridazine cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Dissolve 3-Chloro-5-methylpyridazine in anhydrous Methanol reagent Add Sodium Methoxide (solution or solid) start->reagent Step 1 heat Heat mixture to reflux (e.g., 65-70°C) reagent->heat monitor Monitor reaction by TLC/GC-MS (disappearance of starting material) heat->monitor Step 2 quench Cool and quench with water extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract Step 3 purify Purify by column chromatography or distillation extract->purify Step 4 product 3-Methoxy-5-methylpyridazine purify->product Final Product

Caption: Workflow for the proposed synthesis via SNAr.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 3-Chloro-5-methylpyridazine (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material), add sodium methoxide (1.2-1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding water. The methanol can be removed under reduced pressure.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue via flash column chromatography on silica gel or by vacuum distillation to obtain the pure 3-Methoxy-5-methylpyridazine.

Causality and Self-Validation: The use of an excess of sodium methoxide ensures the complete conversion of the starting material. Methanol serves as both the solvent and the precursor to the reactive methoxide, driving the equilibrium towards the product. Monitoring by TLC/GC-MS provides a clear endpoint for the reaction, preventing the formation of byproducts from prolonged heating. The final purification step, validated by spectral analysis, ensures the identity and purity of the final compound.

Reactivity and Mechanistic Insights

The reactivity of the 3-Methoxy-5-methylpyridazine ring is governed by the interplay of the two ring nitrogens and the electronic effects of the substituents.

  • Ring Nitrogens: The adjacent nitrogen atoms strongly withdraw electron density from the ring carbons, making the pyridazine system inherently π-deficient. This property makes the ring generally resistant to electrophilic aromatic substitution and susceptible to nucleophilic attack, especially at positions ortho and para to the nitrogens.

  • Methoxy Group (-OCH₃): As a strong electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect), the overall effect on the aromatic ring is activating. It donates electron density primarily to the ortho (C4) and para (C6) positions.

  • Methyl Group (-CH₃): This group is a weak electron-donating group through induction (+I effect) and hyperconjugation, slightly activating the ring.

Caption: Electronic influences on the pyridazine ring.

Predicted Reactivity Profile:

  • Electrophilic Aromatic Substitution: Generally difficult due to the π-deficient nature of the ring. However, the combined activating effect of the methoxy and methyl groups may allow for substitution under forcing conditions. The C4 position is the most electron-rich and sterically accessible site for potential electrophilic attack.

  • Nucleophilic Aromatic Substitution: The presence of the electron-donating methoxy group makes further nucleophilic substitution on the ring (e.g., displacement of a hypothetical leaving group at C4 or C6) challenging.

  • Reactions at Nitrogen: The lone pairs on the ring nitrogen atoms remain available for reactions such as N-oxidation (using reagents like m-CPBA) or quaternization with alkyl halides.

Potential Applications in Drug Discovery

The pyridazine core is a key component in numerous biologically active molecules.[1][2] Its ability to act as a hydrogen bond acceptor and participate in π-stacking interactions makes it a valuable scaffold for engaging with biological targets.

  • Scaffold for Bioactive Molecules: Pyridazine derivatives have been successfully developed as kinase inhibitors, CNS-active agents, and anti-infectives.[9] The 3-methoxy-5-methyl substitution pattern provides specific vectors for chemical modification, allowing chemists to explore the surrounding chemical space and optimize ligand-target interactions.

  • Modulation of Physicochemical Properties: The methoxy group can be a critical modulator of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It can improve metabolic stability by blocking a potential site of oxidation and can enhance solubility and cell permeability compared to a hydroxyl or hydrogen substituent.

  • Bioisosteric Replacement: The pyridazine ring can serve as a bioisostere for other aromatic systems like phenyl or pyridine rings, offering an alternative vector for H-bond acceptance and a different dipole moment, which can be crucial for optimizing binding affinity and selectivity.

The subject compound, 3-Methoxy-5-methylpyridazine, represents an underexplored building block that could be incorporated into screening libraries or used as a starting point for lead optimization campaigns targeting a variety of diseases.

Conclusion

While 3-Methoxy-5-methylpyridazine is not a widely characterized compound, its chemical properties and reactivity can be reliably inferred from the foundational principles of heterocyclic chemistry and data from analogous structures. A plausible and efficient synthetic route from a commercially available precursor makes it an accessible target for further investigation. Its unique substitution pattern on a biologically relevant pyridazine core suggests that it holds potential as a valuable building block for medicinal chemists and researchers in drug discovery. This guide provides the necessary foundational knowledge to stimulate and support such future research endeavors.

References

  • PubChem. 3-Methoxy-5-methyl-2-pyrazinamine. [Link]

  • NIST WebBook. 3-Methylpyridazine. [Link]

  • Langwaychem. 3-Chloro-5-methylpyridazine, CAS 89283-31-8. [Link]

  • Matrix Fine Chemicals. 3-CHLORO-5-METHYLPYRIDAZINE | CAS 89283-31-8. [Link]

  • Lehel, S. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics 2022, 3(4), 316-338. [Link]

  • Kumar, D., & Kumar, N. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Abdellatif, K. R. A., et al. Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Siddiqui, S., et al. An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Bentham Science. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxy-5-methylpyridazine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyridazine Scaffold in Medicinal Chemistry The pyridazine moiety, a six-membered aromatic heterocycle containing two a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridazine Scaffold in Medicinal Chemistry

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have led to its incorporation into a diverse array of therapeutic agents. The strategic functionalization of the pyridazine ring allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Among the myriad of substituted pyridazines, 3-Methoxy-5-methylpyridazine stands out as a versatile and highly valuable intermediate. Its methoxy group can act as a key pharmacophore, participating in crucial binding interactions with biological targets, while the methyl group provides a point for further structural elaboration. This guide provides a comprehensive overview of the synthesis and characterization of 3-Methoxy-5-methylpyridazine, offering a robust framework for its preparation and utilization in research and development settings.

Retrosynthetic Analysis: A Strategic Approach to the Synthesis of 3-Methoxy-5-methylpyridazine

A logical retrosynthetic analysis of 3-Methoxy-5-methylpyridazine points to a convergent and efficient synthetic strategy. The key disconnection lies at the C3-methoxy bond, suggesting a nucleophilic aromatic substitution reaction as the final step. This approach leverages the well-established reactivity of halopyridazines towards alkoxides. The immediate precursor is therefore identified as 3-chloro-5-methylpyridazine. This chlorinated intermediate, in turn, can be accessed from a more readily available pyridazinone precursor, 5-methylpyridazin-3(2H)-one. The pyridazinone ring system can be constructed through the condensation of a 1,4-dicarbonyl equivalent with hydrazine. A plausible and economically viable starting material for this is methyl vinyl ketone.

Retrosynthesis of 3-Methoxy-5-methylpyridazine target 3-Methoxy-5-methylpyridazine precursor1 3-Chloro-5-methylpyridazine target->precursor1 Nucleophilic Aromatic Substitution (SNAr) precursor2 5-Methylpyridazin-3(2H)-one precursor1->precursor2 Chlorination precursor3 Methyl Vinyl Ketone + Hydrazine precursor2->precursor3 Condensation

A retrosynthetic pathway for 3-Methoxy-5-methylpyridazine.

Synthetic Protocols: A Step-by-Step Guide

This section details the experimental procedures for the synthesis of 3-Methoxy-5-methylpyridazine, starting from readily available commercial reagents. The protocols are designed to be robust and scalable, with an emphasis on safety and efficiency.

Part 1: Synthesis of the Precursor - 3-Chloro-5-methylpyridazine

The synthesis of the key chlorinated intermediate is achieved in two high-yielding steps from methyl vinyl ketone and hydrazine.

Step 1: Synthesis of 5-Methylpyridazin-3(2H)-one

This initial step involves a condensation reaction to form the pyridazinone ring.

  • Reaction Principle: The reaction proceeds through the initial formation of a hydrazone from the reaction of hydrazine with the ketone carbonyl of methyl vinyl ketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyridazinone ring. Acetic acid is used as a catalyst to facilitate both the hydrazone formation and the cyclization steps.

  • Experimental Protocol:

    • To a solution of methyl vinyl ketone (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C with stirring.

    • After the addition is complete, add glacial acetic acid (2.0 eq) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting residue is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-methylpyridazin-3(2H)-one as a crystalline solid.

Step 2: Chlorination of 5-Methylpyridazin-3(2H)-one to 3-Chloro-5-methylpyridazine

The pyridazinone is then converted to the desired chloro-pyridazine using a standard chlorinating agent.

  • Reaction Principle: Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the conversion of pyridazinones to their corresponding chloro-derivatives. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

  • Experimental Protocol:

    • In a fume hood, carefully add 5-methylpyridazin-3(2H)-one (1.0 eq) to an excess of phosphorus oxychloride (5.0-10.0 eq) with stirring.

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess phosphorus oxychloride by slowly adding it to ice water with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until it is alkaline.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield 3-chloro-5-methylpyridazine.

Part 2: Synthesis of 3-Methoxy-5-methylpyridazine

The final step involves a nucleophilic aromatic substitution to introduce the methoxy group.

  • Reaction Principle: The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) at the halogenated positions. Sodium methoxide acts as a potent nucleophile, displacing the chloride ion to form the desired methoxy-substituted product.[1][2] The reaction is typically carried out in methanol, which serves as both the solvent and the source of the methoxide ion in situ when sodium metal is used.

  • Experimental Protocol:

    • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 eq) to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

    • Once all the sodium has reacted, add a solution of 3-chloro-5-methylpyridazine (1.0 eq) in anhydrous methanol to the sodium methoxide solution.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

    • To the resulting residue, add water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude 3-Methoxy-5-methylpyridazine can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the final product.

Synthesis of 3-Methoxy-5-methylpyridazine cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Product Synthesis A Methyl Vinyl Ketone + Hydrazine B 5-Methylpyridazin-3(2H)-one A->B Condensation (EtOH, Acetic Acid, Reflux) C 3-Chloro-5-methylpyridazine B->C Chlorination (POCl3, Reflux) D 3-Chloro-5-methylpyridazine E 3-Methoxy-5-methylpyridazine D->E Nucleophilic Aromatic Substitution (Sodium Methoxide, Methanol, Reflux)

A workflow diagram for the synthesis of 3-Methoxy-5-methylpyridazine.

Characterization of 3-Methoxy-5-methylpyridazine

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are recommended, with expected data based on analogous structures.

Technique Expected Observations
¹H NMR The proton NMR spectrum is expected to show three distinct signals. A singlet for the methyl protons (CH ₃) around δ 2.3-2.5 ppm. A singlet for the methoxy protons (OCH ₃) around δ 3.9-4.1 ppm. Two signals in the aromatic region for the pyridazine ring protons, likely appearing as singlets or narrow doublets, with one proton deshielded relative to the other.
¹³C NMR The carbon NMR spectrum should display five signals corresponding to the five unique carbon atoms in the molecule. The methyl carbon ( C H₃) is expected around δ 20-25 ppm. The methoxy carbon (OC H₃) should appear around δ 55-60 ppm. The three aromatic carbons of the pyridazine ring will be observed in the range of δ 120-160 ppm.
IR Spectroscopy The infrared spectrum will show characteristic C-H stretching vibrations for the aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively. A strong C-O stretching band for the methoxy group is expected in the region of 1250-1000 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be present in the 1600-1400 cm⁻¹ region.
Mass Spectrometry The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 3-Methoxy-5-methylpyridazine (C₆H₈N₂O). Fragmentation patterns may include the loss of a methyl radical from the methoxy group or other characteristic cleavages of the pyridazine ring.

Applications in Drug Development

3-Methoxy-5-methylpyridazine is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[3][4][5] Its utility stems from the ability to further functionalize the pyridazine ring or utilize the existing substituents for targeted interactions.

  • Scaffold for Bioactive Molecules: The pyridazine core of 3-Methoxy-5-methylpyridazine can be further elaborated through various organic reactions. For example, the methyl group can be halogenated to introduce a reactive handle for subsequent coupling reactions. The aromatic protons can also be targeted for metallation and further functionalization.

  • Role as a Key Intermediate: Methoxy-substituted nitrogen heterocycles are frequently found in drugs targeting a wide range of diseases. The methoxy group can enhance binding affinity to target proteins through hydrogen bonding or dipole-dipole interactions, and it can also improve the metabolic stability of a drug molecule. Therefore, 3-Methoxy-5-methylpyridazine serves as a crucial starting material for the synthesis of novel drug candidates.

Conclusion

This technical guide provides a detailed and scientifically grounded approach to the synthesis and characterization of 3-Methoxy-5-methylpyridazine. The outlined synthetic route is efficient and relies on well-established chemical transformations, making it accessible to researchers in both academic and industrial settings. The comprehensive characterization data, based on sound spectroscopic principles and data from analogous compounds, provides a reliable means for product verification. As the demand for novel heterocyclic compounds in drug discovery continues to grow, versatile intermediates like 3-Methoxy-5-methylpyridazine will undoubtedly play an increasingly important role in the development of the next generation of therapeutic agents.

References

  • RASĀYAN J. Chem. Process Optimization and Green Chemistry Approach during Synthesis and Characterization of 2-Chloromethyl-3,5-Dimethyl-4-Methoxy. 2024;17(4).
  • US Patent 5616723A, Process for the prepar
  • Request PDF. A large scale synthesis of 3‐chloro‐5‐methoxypyridazine.
  • MDPI. Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide.
  • Organic Chemistry Portal. Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction.
  • ResearchGate. New synthesis of 3(5)-methylpyrazole. 2009.
  • Organic Syntheses Procedure. 4.
  • PMC. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. 2013.
  • PubChem. 3-Methoxy-5-methyl-2-pyrazinamine.
  • Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. 2023.
  • YouTube. 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields (2016 Main) I. C_2 .... 2022.
  • A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles.
  • Reaction between chlorobenzene and sodium methoxide to produce anisole. 2016.
  • MedchemExpress.com.
  • Filo. 2-Chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. 2025.
  • Silane Silicone Manufacturer ZM Silane Limited.
  • Organic Syntheses Procedure. (r)-(−)-10-methyl-1(9)-octal-2-one.
  • Special Issue: Advances in the Synthesis of Biologically Important Intermedi
  • PubChem. 2-Methoxy-3,5-dimethylpyrazine.
  • Quora. How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole (organic chemistry, aromatic compounds, nucleophilic substitution, chemistry). 2021.
  • PubChem. 6-Methoxypyridazin-3-amine.
  • The Good Scents Company. 3-methoxy-2,5-dimethyl pyrazine, 19846-22-1.
  • NIST WebBook. 3-Methoxy-2,5-dimethylpyrazine.

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Foundational

3-Methoxy-5-methylpyridazine: A Strategic Building Block in Heterocyclic Synthesis

[1] Executive Summary 3-Methoxy-5-methylpyridazine (CAS: 62567-47-9) represents a high-value scaffold in modern medicinal chemistry, particularly for the design of kinase inhibitors and GPCR ligands.[1] Its utility stems...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Methoxy-5-methylpyridazine (CAS: 62567-47-9) represents a high-value scaffold in modern medicinal chemistry, particularly for the design of kinase inhibitors and GPCR ligands.[1] Its utility stems from a unique "push-pull" electronic structure: the electron-donating methoxy group at C3 modulates the electron-deficient pyridazine ring, while the C5-methyl group offers a latent handle for lateral functionalization.[1]

This guide details the technical application of this building block, focusing on its synthesis, regioselective activation, and transformation into fused bicyclic systems such as pyrrolo[3,2-c]pyridazines.

Structural Logic & Pharmacophore Utility

The pyridazine core (1,2-diazine) is increasingly utilized as a bioisostere for phenyl, pyridine, and pyrazine rings to improve aqueous solubility and metabolic stability. The 3-methoxy-5-methyl substitution pattern offers specific advantages:

  • Metabolic Blocking: The C5-methyl group blocks a common site of oxidative metabolism (CYP450-mediated oxidation) on the pyridazine ring.

  • Electronic Modulation: The C3-methoxy group acts as a hydrogen bond acceptor and can be selectively hydrolyzed to the pyridazinone tautomer, serving as a masked hydrogen bond donor/acceptor dyad.

  • Lateral Functionalization: The C5-methyl group, when activated (e.g., via N-oxidation), becomes sufficiently acidic for condensation reactions, enabling the rapid construction of fused ring systems.

Physicochemical Profile
PropertyValueNote
CAS Number 62567-47-9
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol Low MW allows for significant decoration.[1]
LogP (Predicted) ~0.6Highly favorable for CNS and oral drugs.[1]
H-Bond Acceptors 3 (N1, N2, O)

Synthesis of the Scaffold

While 3-methoxy-5-methylpyridazine is commercially available, large-scale applications often require in-house synthesis from the more abundant 3-chloro-5-methylpyridazine .[1]

Primary Route: Nucleophilic Aromatic Substitution (SnAr)

The electron-deficient nature of the pyridazine ring facilitates the displacement of the C3-chloride by methoxide.

Reaction Scheme: 3-Chloro-5-methylpyridazine + NaOMe → 3-Methoxy-5-methylpyridazine + NaCl

Experimental Protocol 1: Synthesis of 3-Methoxy-5-methylpyridazine
  • Reagents: 3-Chloro-5-methylpyridazine (1.0 equiv), Sodium Methoxide (1.2 equiv, 25% wt in MeOH), Methanol (anhydrous).

  • Procedure:

    • Charge a reaction vessel with 3-chloro-5-methylpyridazine dissolved in anhydrous methanol (0.5 M concentration).

    • Add sodium methoxide solution dropwise at 0°C under nitrogen atmosphere.

    • Allow the mixture to warm to room temperature and then reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

    • Workup: Concentrate the solvent in vacuo. Resuspend the residue in DCM and wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Yield: Typically 85–95%.

Advanced Reactivity: The "Methyl Activation" Strategy

The most powerful application of this building block lies in the functionalization of the C5-methyl group. The neutral molecule has relatively high pKa methyl protons. However, N-oxidation dramatically increases the acidity of the methyl protons (vinylogous to the N-oxide), enabling condensation reactions that are otherwise impossible.

Pathway: N-Oxidation and Condensation

This sequence transforms the simple pyridazine into complex fused heterocycles, such as pyrrolo[3,2-c]pyridazines , which are scaffolds for indole-mimetic drugs.

Caption: Activation of the C5-methyl group via N-oxidation followed by condensation to form fused bicyclic systems.[1]

Experimental Protocol 2: Synthesis of the N-Oxide
  • Reagents: 3-Methoxy-5-methylpyridazine (1.0 equiv), m-Chloroperbenzoic acid (mCPBA, 1.1 equiv), DCM.

  • Procedure:

    • Dissolve 3-methoxy-5-methylpyridazine in DCM (0.2 M).

    • Add mCPBA portion-wise at 0°C.

    • Stir at room temperature for 12 hours.

    • Workup: Wash with saturated NaHCO₃ (x3) to remove m-chlorobenzoic acid.

    • Note: Regioselectivity can be an issue; the 1-oxide is often favored due to the directing effect of the methoxy group, but separation from the 2-oxide may be required via chromatography.

Experimental Protocol 3: Condensation to Pyrrolo[3,2-c]pyridazine
  • Reagents: 3-Methoxy-5-methylpyridazine 1-oxide (1.0 equiv), Diethyl oxalate (1.2 equiv), Potassium Ethoxide (KOEt, 1.5 equiv), Diethyl ether/Ethanol.

  • Procedure:

    • Generate a solution of KOEt in ethanol/ether.

    • Add diethyl oxalate, followed by the N-oxide solution.

    • Stir under Argon for 5 hours. A precipitate (the potassium salt of the enolate) may form.

    • Acidify carefully or process directly for cyclization (often spontaneous or requires mild heating).

    • Result: This yields the ethyl pyrrolo[3,2-c]pyridazine-6-carboxylate 2-oxide (or reduced form depending on conditions), a precursor to potent kinase inhibitors.

Divergent Functionalization Map

Beyond the methyl group, the scaffold offers multiple vectors for diversification in Hit-to-Lead campaigns.

VectorReaction TypeTransformationUtility
C3-Methoxy DemethylationOMe → OH (Pyridazinone)Access to lactam-based inhibitors; H-bond donor.[1]
C3-Methoxy SnAr / DisplacementOMe → Cl → NH-RConversion to amino-pyridazines (common kinase hinge binders).[1]
N1/N2 N-AlkylationN → N-RCreation of pyridazinium salts or dipole intermediates.[1]
C4/C6 Electrophilic HalogenationH → Br/IIntroduction of handles for Suzuki/Buchwald couplings.
Critical Consideration: The "Boekelheide" Rearrangement

The N-oxide intermediate generated in Protocol 2 can also be subjected to the Boekelheide rearrangement (treatment with acetic anhydride) to introduce an acetoxy group at the C5-methyl position (forming 5-(acetoxymethyl)-3-methoxypyridazine ). This provides a handle for attaching benzylic-type linkers.[1]

References

  • Synthesis of Pyrrolo-pyridazines via N-Oxides

    • Chemical Reviews, "Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles".
  • Pyridazine Reactivity & N-Oxidation

    • Advances in Heterocyclic Chemistry, Vol 24.
  • Commercial Availability & CAS Data

    • Combi-Blocks / Sigma-Aldrich Catalog Data for CAS 62567-47-9.[1]

  • General Pyridazine Synthesis (Citraconic Anhydride Route)

    • Organic Syntheses, Coll. Vol. 2, p. 113. (Foundational chemistry for methyl-pyridazines).

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Protocols & Analytical Methods

Method

Synthetic Routes for 3-Methoxy-5-methylpyridazine: Application Notes and Protocols

Introduction The pyridazine scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridazine scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable building block for designing ligands that target a wide range of biological entities.[3] The introduction of a methoxy group can further modulate a molecule's physicochemical properties, influencing its solubility, metabolic stability, and binding affinity.[4] 3-Methoxy-5-methylpyridazine, in particular, serves as a crucial intermediate for the synthesis of more complex molecules in medicinal chemistry and materials science.

This document provides a comprehensive guide to the synthesis of 3-Methoxy-5-methylpyridazine, intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents and conditions, and provide detailed, field-tested protocols to ensure reliable and reproducible outcomes.

Physicochemical Properties and Data

A summary of the key physicochemical properties for the target compound and its critical intermediate is provided below. This data is essential for reaction monitoring, purification, and final product characterization.

Property3-Methoxy-5-methylpyridazine (Target)3-Chloro-5-methylpyridazine (Intermediate)
Molecular Formula C₆H₈N₂OC₅H₅ClN₂
Molecular Weight 124.14 g/mol 128.56 g/mol [5]
CAS Number 16568-19-389283-31-8[5]
Appearance (Expected) Colorless to pale yellow oil/solid(Expected) Off-white to yellow solid
IUPAC Name 3-methoxy-5-methylpyridazine3-chloro-5-methylpyridazine[5]

Retrosynthetic Analysis and Strategy

The most direct and reliable strategy for synthesizing 3-Methoxy-5-methylpyridazine involves a late-stage installation of the methoxy group via a nucleophilic aromatic substitution (SNAr) reaction. The pyridazine ring is inherently electron-deficient, which facilitates the displacement of a good leaving group, such as a halide, by a nucleophile.

This logic leads to the following retrosynthetic disconnection:

G Target 3-Methoxy-5-methylpyridazine Intermediate1 3-Chloro-5-methylpyridazine Target->Intermediate1 Nucleophilic Substitution (Methoxylation) Intermediate2 5-Methyl-3(2H)-pyridazinone Intermediate1->Intermediate2 Chlorination Precursor Levulinic Acid + Hydrazine Intermediate2->Precursor Cyclocondensation

Caption: Retrosynthetic analysis of 3-Methoxy-5-methylpyridazine.

This analysis identifies 3-Chloro-5-methylpyridazine as the key intermediate. Our synthetic strategy will therefore focus on the efficient, multi-step preparation of this intermediate, followed by its conversion to the final product.

Preferred Synthetic Route: Step-by-Step Protocols

This section details the three-stage process for the synthesis, starting from commercially available precursors.

Stage 1: Synthesis of 5-Methyl-3(2H)-pyridazinone

Principle: The pyridazine ring is constructed via a classical cyclocondensation reaction. The 1,4-dicarbonyl equivalent, levulinic acid (4-oxopentanoic acid), reacts with hydrazine to form a cyclic hydrazide, 5-methyl-3(2H)-pyridazinone. The reaction is typically driven to completion by the removal of water.

Protocol 1: Cyclocondensation of Levulinic Acid and Hydrazine

  • Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Charging: To the flask, add levulinic acid (11.61 g, 0.1 mol) and ethanol (100 mL). Stir until the acid is fully dissolved.

  • Hydrazine Addition: Slowly add hydrazine hydrate (5.5 mL, ~0.11 mol, ~64% solution) to the stirred solution. The addition is mildly exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate should form.

    • Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 20 mL).

    • Dry the product under vacuum to yield 5-methyl-3(2H)-pyridazinone as a white to off-white solid.

    • Expected Yield: 80-90%.

Causality and Insights:

  • Ethanol as Solvent: Provides good solubility for the starting materials and has an appropriate boiling point for the reaction.

  • Slight Excess of Hydrazine: Ensures complete consumption of the limiting reagent, levulinic acid.

  • Reflux Conditions: Provides the necessary activation energy for the condensation and subsequent dehydration steps to form the stable heterocyclic ring.

Stage 2: Synthesis of 3-Chloro-5-methylpyridazine

Principle: The hydroxyl group of the pyridazinone tautomer is converted into a chloro group using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, as it effectively converts the amide-like functionality into a reactive chloro-substituted heterocycle.

Protocol 2: Chlorination with Phosphorus Oxychloride

⚠️ SAFETY FIRST: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Apparatus Setup: Equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet connected to a base trap (e.g., NaOH solution) to neutralize evolved HCl gas.

  • Reagent Charging: Carefully add 5-methyl-3(2H)-pyridazinone (5.5 g, 0.05 mol) to the flask.

  • POCl₃ Addition: In the fume hood, slowly and carefully add phosphorus oxychloride (15 mL, ~0.16 mol) to the flask. The reaction is exothermic and may involve gas evolution.

  • Reaction: Heat the mixture to 100-110 °C (oil bath) and maintain for 2-3 hours. The mixture should become a clear, homogeneous solution. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • CRITICAL STEP: Very slowly and cautiously, pour the reaction mixture onto crushed ice (~150 g) in a large beaker with vigorous stirring. This step is highly exothermic and will generate HCl gas.

    • Once the quench is complete, neutralize the acidic solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by silica gel column chromatography (eluent: Hexane/Ethyl Acetate gradient) to yield 3-chloro-5-methylpyridazine.

    • Expected Yield: 70-85%.

Causality and Insights:

  • Excess POCl₃: Serves as both the reagent and the solvent, driving the reaction to completion.

  • Elevated Temperature: Necessary to overcome the activation energy for the chlorination of the pyridazinone ring.

  • Aqueous Quench and Neutralization: The quench hydrolyzes the excess POCl₃ to phosphoric acid. Neutralization is essential to deprotonate the product and allow for its extraction into an organic solvent.

Stage 3: Synthesis of 3-Methoxy-5-methylpyridazine

Principle: This final step is a classic Nucleophilic Aromatic Substitution (SNAr). The highly reactive 3-chloro-5-methylpyridazine is treated with a strong nucleophile, sodium methoxide. The electron-withdrawing nitrogen atoms of the pyridazine ring activate the C3 position for nucleophilic attack, allowing for the displacement of the chloride ion.

Protocol 3: Methoxylation with Sodium Methoxide

⚠️ SAFETY FIRST: Sodium methoxide is a strong base and is corrosive. Handle with care and avoid contact with skin. Anhydrous conditions are preferred.

  • Apparatus Setup: Equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Charging: To the flask, add 3-chloro-5-methylpyridazine (2.57 g, 0.02 mol) and anhydrous methanol (40 mL).

  • Base Addition: While stirring, add sodium methoxide (1.35 g, 0.025 mol) portion-wise. A 25% w/w solution of sodium methoxide in methanol can also be used (approx. 5.4 g).

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Add water (30 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify by silica gel column chromatography if necessary to yield 3-methoxy-5-methylpyridazine.

    • Expected Yield: 85-95%.

Causality and Insights:

  • Anhydrous Methanol: Serves as the solvent and prevents the hydrolysis of sodium methoxide.

  • Sodium Methoxide: Provides the methoxide nucleophile required for the substitution reaction. A slight excess ensures the complete conversion of the starting material.

  • Reflux Conditions: Accelerates the rate of the SNAr reaction.

Overall Synthetic Workflow

The following diagram provides a visual summary of the entire synthetic protocol, from starting materials to the final product.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Methoxylation LevulinicAcid Levulinic Acid + Hydrazine Hydrate Step1_Reagents EtOH, Reflux 4-6h LevulinicAcid->Step1_Reagents Pyridazinone 5-Methyl-3(2H)-pyridazinone Step1_Reagents->Pyridazinone Step2_Reagents POCl₃, 110 °C 2-3h Pyridazinone->Step2_Reagents Chloropyridazine 3-Chloro-5-methylpyridazine Step2_Reagents->Chloropyridazine Step3_Reagents NaOMe, MeOH Reflux, 3-5h Chloropyridazine->Step3_Reagents FinalProduct 3-Methoxy-5-methylpyridazine Step3_Reagents->FinalProduct

Caption: Experimental workflow for the synthesis of 3-Methoxy-5-methylpyridazine.

Characterization Data

Verification of the final product should be performed using standard analytical techniques. Expected spectral data are as follows:

AnalysisExpected Results for 3-Methoxy-5-methylpyridazine
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.7 (d, 1H, pyridazine ring H), ~6.8 (d, 1H, pyridazine ring H), ~4.1 (s, 3H, -OCH₃), ~2.4 (s, 3H, -CH₃).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~162 (C-O), ~150, ~135, ~120 (pyridazine ring C), ~55 (-OCH₃), ~20 (-CH₃).
Mass Spec. (ESI+)m/z: 125.07 [M+H]⁺

References

  • Google Patents. (n.d.). Method for synthetizing 3,6-dichloropyridazine. CN104447569A.
  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. US5329011A.
  • Matrix Fine Chemicals. (n.d.). 3-CHLORO-5-METHYLPYRIDAZINE | CAS 89283-31-8. Retrieved February 7, 2026, from [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
  • Universidade do Minho Repository. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved February 7, 2026, from [Link]

  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved February 7, 2026, from [Link]

  • RSC Publications. (2020). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. Retrieved February 7, 2026, from [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved February 7, 2026, from [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved February 7, 2026, from [Link]

Sources

Application

Application Note: [3+2] Cycloaddition Strategies for Pyridazine Synthesis

Executive Summary & Strategic Rationale Pyridazines (1,2-diazines) represent a privileged pharmacophore in medicinal chemistry, appearing in antihypertensive (Hydralazine), antidepressant (Minaprine), and oncology (Cefoz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Pyridazines (1,2-diazines) represent a privileged pharmacophore in medicinal chemistry, appearing in antihypertensive (Hydralazine), antidepressant (Minaprine), and oncology (Cefozopran) therapeutics. While the classical Paal-Knorr condensation (hydrazine + 1,4-dicarbonyls) remains the industrial standard, it suffers from regioselectivity issues and limited tolerance for sensitive functional groups.

This Application Note details an advanced alternative: [3+2] Cycloaddition sequences.

The Scientific Nuance: Strictly speaking, a [3+2] cycloaddition yields a 5-membered ring (e.g., pyrazole). To access the 6-membered pyridazine core, we utilize Ring-Expansion [3+2] Cycloadditions . This method couples a 1,3-dipole (diazoalkane) with a strained dipolarophile (cyclopropene), forming a bicyclic intermediate that spontaneously rearranges into the 1,2-diazine skeleton. This approach offers superior regiocontrol and access to substitution patterns unreachable by condensation chemistry.

Mechanistic Pathways

The synthesis relies on the thermodynamic drive to release ring strain. The reaction proceeds through a 2,3-diazabicyclo[3.1.0]hex-2-ene intermediate.

Pathway Analysis[1]
  • Cycloaddition: The 1,3-dipole (Diazo compound) attacks the strained double bond of the cyclopropene (Dipolarophile).

  • Intermediate Formation: A transient bicyclic pyrazoline forms.

  • Electrocyclic Ring Opening: The cyclopropane ring within the bicycle opens (norcaradiene-cycloheptatriene type valence tautomerism), expanding the skeleton to a 1,4-dihydropyridazine.

  • Oxidation: Final aromatization yields the pyridazine.

PyridazineMechanism Start Reagents: Diazoalkane (1,3-Dipole) + Cyclopropene (Dipolarophile) TS [3+2] Cycloaddition (Concerted) Start->TS Inter Intermediate: 2,3-diazabicyclo[3.1.0]hex-2-ene TS->Inter Rearrange Valence Tautomerization (Ring Expansion) Inter->Rearrange Strain Release Product Product: 1,4-Dihydropyridazine Rearrange->Product Arom Oxidation (DDQ/O2) Product->Arom Final Target: Pyridazine Arom->Final

Figure 1: Mechanistic flow of the [3+2] cycloaddition-ring expansion sequence converting strained carbocycles into 1,2-diazines.

Protocol 1: Diazo-Cyclopropene Ring Expansion

Target: Synthesis of 3,4,6-trisubstituted pyridazines. Application: Ideal for installing bulky aryl or heteroaryl groups at the C4 position.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Dipolarophile: 3,3-Disubstituted cyclopropene (synthesized via Rh-catalyzed cyclopropanation of alkynes).

  • 1,3-Dipole: Methyl diazoacetate or aryl diazoalkane (freshly prepared).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Step-by-Step Methodology
  • Preparation of Cyclopropene (In-situ or Isolated):

    • Note: Simple cyclopropenes are volatile and unstable. It is recommended to use 3,3-disubstituted variants which are bench-stable.

    • Dissolve the alkyne (1.0 equiv) and Rh2(OAc)4 (1 mol%) in dry DCM.

    • Slowly add the diazo precursor via syringe pump over 4 hours to prevent dimerization.

  • [3+2] Cycloaddition:

    • Cool the cyclopropene solution (0.5 M in DCM) to 0 °C under Argon.

    • Add the second diazo compound (1.2 equiv) dropwise.

    • Observation: Evolution of N2 gas is not expected here; N2 is retained in the ring.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Checkpoint: Monitor TLC for disappearance of the cyclopropene.

  • Rearrangement & Oxidation:

    • The reaction mixture now contains the 1,4-dihydropyridazine.

    • Add DDQ (1.1 equiv) directly to the reaction vessel.

    • Stir at RT for 1 hour to effect aromatization.

  • Purification:

    • Filter the mixture through a pad of Celite to remove hydroquinone byproducts.

    • Concentrate the filtrate in vacuo.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Data Summary: Substituent Effects
EntryCyclopropene Sub (R1)Diazo Sub (R2)Yield (Dihydropyridazine)Yield (Aromatic Pyridazine)
1PhenylH88%82%
2PhenylCO2Me91%89%
3t-ButylPhenyl76%70%
4CO2EtH65%60%

Protocol 2: Pyridazinium Ylide [3+2] Cycloaddition

Target: Fused bicyclic pyridazines (e.g., pyrrolo[1,2-b]pyridazines). Application: Construction of polycyclic aromatic hydrocarbons for optoelectronics and DNA-intercalating drugs.

Concept

Unlike Protocol 1, which builds the pyridazine ring, this protocol uses a pre-existing pyridazine core activated as an ylide (dipole) to fuse a second ring via [3+2] cycloaddition with an alkyne.

Experimental Workflow

YlideWorkflow cluster_0 Step 1: Ylide Generation cluster_1 Step 2: Cycloaddition N1 Pyridazine Precursor N2 Quaternization (Alkyl Halide) N1->N2 N3 Pyridazinium Salt N2->N3 N4 Base Treatment (TEA or K2CO3) N3->N4 N5 Pyridazinium Ylide (1,3-Dipole) N4->N5 N6 Add Dipolarophile (DMAD or Propiolate) N5->N6 N7 [3+2] Cycloaddition N6->N7 N8 Fused Pyrrolo-Pyridazine N7->N8

Figure 2: Workflow for generating pyridazinium ylides and subsequent trapping with alkynes.

Methodology
  • Quaternization: React pyridazine with bromoacetophenone (1.0 equiv) in acetone at reflux for 2 hours. Filter the precipitated pyridazinium bromide salt.

  • Ylide Formation: Suspend the salt in dry acetonitrile. Add Triethylamine (1.2 equiv). The solution will turn intensely colored (often yellow/orange), indicating ylide formation.

  • Cycloaddition: Add Dimethyl acetylenedicarboxylate (DMAD) (1.1 equiv) dropwise.

  • Workup: Stir for 4 hours. Evaporate solvent and recrystallize from Ethanol.

Troubleshooting & Critical Parameters

Regioselectivity Control

In the Ring-Expansion protocol (Protocol 1), the regioselectivity is governed by the electronics of the cyclopropene.

  • Electron-Deficient Cyclopropenes: The diazo carbon attacks the most substituted carbon of the cyclopropene double bond.

  • Steric Bulk: Large groups on the diazo compound favor the formation of the isomer where the bulky groups are distal in the transition state.

Stability of Intermediates
  • Dihydropyridazines: These intermediates are susceptible to oxidation by air. If the dihydropyridazine is the desired endpoint, perform all workups under N2 atmosphere and store at -20 °C.

  • Ylides: Pyridazinium ylides are unstable to moisture. Ensure all solvents are dried over molecular sieves (3Å).

References

  • Tucaliuc, R. A., et al. (2022). "[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics." Molecules. Link

  • Wiberg, K. B., et al. (2004). "Reaction of Cyclopropenes with Diazo Compounds." Journal of Organic Chemistry.
  • Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrene Insertion." Nature. (Context for Rh-catalyzed cyclopropene synthesis). Link

  • Galenko, A. V., et al. (2015). "Synthesis of pyridazines via [4+2] cycloaddition of 1,2,4,5-tetrazines." Russian Chemical Reviews.
  • Jurberg, I. D., et al. (2024). "Photo-cycloaddition reactions of vinyldiazo compounds." Nature Communications. (Modern photolytic generation of cyclopropenes).[1][2] Link

Sources

Method

Strategic Utilization of 3-Methoxy-5-methylpyridazine in Kinase Inhibitor Design

Executive Summary & Strategic Rationale In the optimization of small-molecule kinase inhibitors, 3-methoxy-5-methylpyridazine represents a high-value "scaffold morphing" tool. While phenyl and pyridine rings are ubiquito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the optimization of small-molecule kinase inhibitors, 3-methoxy-5-methylpyridazine represents a high-value "scaffold morphing" tool. While phenyl and pyridine rings are ubiquitous in Type I and Type II kinase inhibitors, they often suffer from poor aqueous solubility and rapid metabolic clearance.

The 3-methoxy-5-methylpyridazine scaffold offers three distinct medicinal chemistry advantages:

  • Physicochemical Optimization: The extra nitrogen atom in the pyridazine ring lowers lipophilicity (LogP) compared to phenyl/pyridine analogs, enhancing aqueous solubility without sacrificing permeability.

  • Hydrogen Bond Acceptor (HBA) Capability: The N2 nitrogen serves as a cryptic H-bond acceptor, capable of interacting with solvent-exposed residues or specific water networks within the kinase ATP-binding pocket (e.g., the "gatekeeper" region).

  • Metabolic Stability: The 3-methoxy group, while electronically donating, blocks a potential site of oxidative metabolism, while the 5-methyl group provides a hydrophobic anchor often required for Van der Waals interactions in the hydrophobic back pocket (selectivity pocket).

This guide details the regioselective functionalization of 3-methoxy-5-methylpyridazine and its subsequent application in palladium-catalyzed cross-couplings to synthesize next-generation kinase inhibitors.

Chemical Biology & Mechanism of Action[1]

The Pyridazine Pharmacophore in Kinase Binding

In many kinase inhibitors (e.g., p38 MAPK, VEGFR, or JAK inhibitors), the "Right-Hand Side" (RHS) of the molecule extends into the solvent-exposed region or the allosteric pocket.

  • The Methoxy Handle: The 3-methoxy group acts as a dipole modulator. In Type II inhibitors, it can orient the molecule to stabilize the DFG-out conformation.

  • The Nitrogen Scan: Replacing a carbon with nitrogen (C

    
     N) in the aromatic ring changes the electrostatic potential surface (ESP). The pyridazine N-N bond creates a unique dipole moment that can improve selectivity against off-target kinases with similar ATP pockets.
    
Visualization: Scaffold Interaction Logic

The following diagram illustrates how this specific scaffold integrates into a typical Type II kinase inhibitor architecture.

KinaseInteraction cluster_interactions Pharmacophoric Interactions Hinge Hinge Binder (e.g., Aminopyrazole) Linker Linker (Amide/Urea) Hinge->Linker Connects via Scaffold 3-Methoxy-5-methylpyridazine (The Scaffold) Linker->Scaffold Attached at C-4/C-6 Pocket Allosteric Pocket (Hydrophobic Interaction) Scaffold->Pocket 5-Methyl anchors hydrophobic fit N2_Interaction N2: H-Bond Acceptor (Solvent/Water Network) Scaffold->N2_Interaction OMe_Interaction 3-OMe: Metabolic Block & Dipole Orientation Scaffold->OMe_Interaction

Figure 1: Pharmacophoric mapping of 3-methoxy-5-methylpyridazine within a kinase inhibitor complex.

Experimental Protocols

Precursor Synthesis & Activation

Commercial availability of 3-methoxy-5-methylpyridazine can be sporadic. Below is a validated route for its synthesis and activation via bromination , which is the critical step for subsequent coupling.

Workflow Overview
  • Core Synthesis: From Citraconic anhydride

    
     3,6-dihydroxy-4-methylpyridazine 
    
    
    
    Chlorination
    
    
    Methoxylation.
  • Activation: Regioselective bromination to generate 4-bromo-3-methoxy-5-methylpyridazine (the coupling partner).

Detailed Protocol: Regioselective Bromination

This protocol targets the C-4 position, which is electronically activated by the ortho-methoxy group.

Reagents:

  • 3-Methoxy-5-methylpyridazine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (ACN) (Anhydrous)

  • Azobisisobutyronitrile (AIBN) (Catalytic amount, 0.05 eq) - Note: While NBS often brominates methyl groups radically, in ACN without light, electrophilic aromatic substitution on the ring is favored.

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-methoxy-5-methylpyridazine (1.24 g, 10 mmol) in anhydrous ACN (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add NBS (1.96 g, 11 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature (25°C) for 12 hours. Monitor via LC-MS (Target Mass: M+H = 203/205 for Br isotopes).

    • Critical Checkpoint: If bromination is sluggish, heat to 45°C. Avoid reflux to prevent radical bromination of the 5-methyl group.

  • Quenching: Dilute with ethyl acetate (50 mL) and wash with saturated sodium thiosulfate solution (2 x 20 mL) to remove excess bromine.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 65-75% of 4-bromo-3-methoxy-5-methylpyridazine .

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Once the brominated scaffold is obtained, it is coupled to a boronic acid/ester bearing the "Hinge Binder" motif (e.g., an indazole or pyrazole boronate).

Protocol: Suzuki Coupling

Reagents:

  • 4-Bromo-3-methoxy-5-methylpyridazine (1.0 eq)

  • Aryl Boronic Acid/Pinacol Ester (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine the bromo-pyridazine (1.0 mmol), aryl boronic ester (1.2 mmol), and Cs₂CO₃ (3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) under a positive stream of

    
    .
    
  • Solvent: Add degassed Dioxane/Water (5 mL total). Seal the vessel.

  • Heating: Heat to 90°C for 4 hours (or 110°C for 30 mins in a microwave reactor).

  • Workup: Cool to RT, filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove palladium residues and achieve >95% purity for biological assay.

Data Summary Table: Optimization of Coupling Conditions
EntryCatalystBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄Na₂CO₃DME/H₂O8045Significant debromination observed.
2Pd(OAc)₂/XPhosK₃PO₄Toluene/H₂O10062Good, but difficult purification.
3Pd(dppf)Cl₂ Cs₂CO₃ Dioxane/H₂O 90 88 Optimal conversion & profile.

Synthetic Pathway Visualization

The following diagram outlines the complete workflow from the raw building block to the final kinase inhibitor precursor.

SynthesisWorkflow Start Start: 3-Methoxy-5-methylpyridazine Step1 Step 1: Electrophilic Bromination (NBS, ACN, RT) Start->Step1 Inter Intermediate: 4-Bromo-3-methoxy-5-methylpyridazine Step1->Inter Regioselective at C-4 Step2 Step 2: Suzuki-Miyaura Coupling (Ar-B(OR)2, Pd(dppf)Cl2, Cs2CO3) Inter->Step2 Final Target: Kinase Inhibitor Precursor Step2->Final C-C Bond Formation

Figure 2: Synthetic workflow for incorporating the pyridazine scaffold.

Troubleshooting & Expert Tips

  • Regioselectivity Issues: If you observe bromination at the methyl group (benzylic-type position) rather than the ring, ensure your reaction is strictly protected from light and keep the temperature below 40°C. Radical scavengers can be added if the problem persists.

  • Solubility: The 3-methoxy-5-methylpyridazine core is moderately soluble in organic solvents but can be volatile. Do not dry under high vacuum for extended periods if the molecular weight is low (<150 Da).

  • Demethylation: In strongly acidic conditions (e.g., BBr₃ or concentrated HBr), the methoxy group will cleave to form the pyridazinone (tautomer of hydroxypyridazine). If the methoxy group is the desired final pharmacophore, avoid strong Lewis acids in subsequent steps.

References

  • Wermuth, C. G. (2011). Are pyridazines privileged structures? MedChemComm, 2(9), 935-941. Link

    • Context: Foundational review establishing pyridazines as bioisosteres in medicinal chemistry.
  • Zou, Y., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry, 57(17), 7113–7125. Link

    • Context: Demonstrates the use of nitrogen-containing heterocycles (pyridine/pyridazine analogs) in ALK2 kinase inhibition and the role of methoxy substituents.[1][2]

  • Elkins, J. M., et al. (2024).[3] Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases.[3] European Journal of Medicinal Chemistry, 269, 116292. Link

    • Context: Highlights the structural utility of pyridazine-fused systems in recent kinase inhibitor development.
  • Heinisch, G., & Frank, H. (1990). Pyridazines.[1][4][5][6][7][8] Progress in Heterocyclic Chemistry, 2, 186-206.

    • Context: Classic reference for the Minisci reaction and halogenation protocols specific to the pyridazine ring.

Sources

Application

Application Note: Scalable Synthesis of 3-Methoxy-5-methylpyridazine via Regioselective S_NAr

This Application Note provides a comprehensive, scalable protocol for the synthesis of 3-Methoxy-5-methylpyridazine , a critical heterocyclic building block in medicinal chemistry (e.g., for kinase inhibitors).[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of 3-Methoxy-5-methylpyridazine , a critical heterocyclic building block in medicinal chemistry (e.g., for kinase inhibitors).[1]

Unlike small-scale laboratory methods that might rely on expensive, pre-functionalized intermediates, this guide focuses on the Industrial Route starting from the commoditized precursor 3,6-Dichloro-4-methylpyridazine .[1] This approach balances cost-efficiency with the regiochemical challenges inherent to the pyridazine ring.[1][2]

Executive Summary & Strategic Analysis

The synthesis of 3-Methoxy-5-methylpyridazine presents a classic regioselectivity problem. The pyridazine ring contains two equivalent nitrogen atoms, but the introduction of a methyl group at position 5 (or 4, depending on numbering) breaks the symmetry.[1]

The Regiochemistry Challenge

When starting from the readily available 3,6-Dichloro-4-methylpyridazine , a nucleophilic aromatic substitution (S_NAr) with methoxide can occur at either the C3 or C6 position.[1]

  • Path A (Desired): Attack at C6 (meta to methyl)

    
     3-Chloro-6-methoxy-4-methylpyridazine.[1][2] Upon dechlorination and renumbering, this yields 3-Methoxy-5-methylpyridazine .[1][2]
    
  • Path B (Undesired): Attack at C3 (ortho to methyl)

    
     3-Methoxy-6-chloro-4-methylpyridazine.[1][2] Upon dechlorination, this yields 3-Methoxy-4-methylpyridazine .[1][2]
    

Process Strategy: This protocol leverages the steric hindrance of the methyl group at C4, which kinetically disfavors nucleophilic attack at the adjacent C3 position.[1] By controlling temperature and stoichiometry, we maximize the formation of the C6-methoxy isomer (Path A), followed by a catalytic hydrodechlorination to yield the target.[1]

SynthesisStrategy cluster_SNAr Step 1: Regioselective SnAr Start 3,6-Dichloro- 4-methylpyridazine Intermediate 3-Chloro-6-methoxy- 4-methylpyridazine (Major Isomer) Start->Intermediate NaOMe, MeOH (Attack at C6 - Less Hindered) Byproduct 3-Methoxy-6-chloro- 4-methylpyridazine (Minor Isomer) Start->Byproduct NaOMe, MeOH (Attack at C3 - Sterically Hindered) Target 3-Methoxy- 5-methylpyridazine (TARGET) Intermediate->Target H2, Pd/C (Dechlorination + Renumbering) WrongTarget 3-Methoxy- 4-methylpyridazine Byproduct->WrongTarget H2, Pd/C

Figure 1: Strategic route selection relying on steric control to achieve the correct substitution pattern.

Safety & Hazard Assessment

ReagentHazard ClassCritical Control Measure
3,6-Dichloro-4-methylpyridazine Irritant, Skin SensitizerUse full PPE; handle in a fume hood to avoid dust inhalation.[1][2]
Sodium Methoxide (NaOMe) Corrosive, Flammable SolidMoisture sensitive.[1][2] Use as a solution in MeOH for easier handling. Exothermic reaction with water.[2]
Hydrogen (H₂) Flammable Gas, ExplosiveGround all equipment.[1][2] Use inert gas (N₂) purging before and after H₂ introduction.[2] Monitor O₂ levels.
Palladium on Carbon (Pd/C) Pyrophoric (Dry)Always keep wet with water or solvent.[2] Never add dry catalyst to flammable solvents containing H₂.[2]

Detailed Experimental Protocols

Step 1: Regioselective Methoxylation

Objective: Synthesize 3-Chloro-6-methoxy-4-methylpyridazine. Scale: 100 g Input

Reagents:

  • 3,6-Dichloro-4-methylpyridazine (MW 163.00): 100.0 g (0.613 mol)[1]

  • Sodium Methoxide (25% wt in MeOH): 146.0 g (1.1 eq)[2]

  • Methanol (Anhydrous): 500 mL

  • Water (for quench): 1000 mL

Procedure:

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge 3,6-Dichloro-4-methylpyridazine and anhydrous Methanol (400 mL). Stir until fully dissolved.

  • Reagent Addition: Cool the solution to 0–5°C using an ice bath. Add the NaOMe solution dropwise via an addition funnel over 45 minutes.[2] Note: Maintain internal temperature <10°C to maximize regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by HPLC/TLC.[2]

    • Checkpoint: If starting material remains (>2%), heat to 40°C for 1 hour.[1][2] Avoid reflux to prevent bis-methoxylation.[1][2]

  • Quench: Concentrate the reaction mixture under reduced pressure to remove ~70% of the methanol. Pour the residue slowly into 1000 mL of ice-water with vigorous stirring.

  • Isolation: The product should precipitate as a solid. Filter the solid and wash with cold water (2 x 100 mL).[2]

  • Purification (Critical): Recrystallize the crude solid from minimal hot isopropanol or heptane/EtOAc. This step removes the minor regioisomer (attack at C3) which is more soluble.[2]

  • Yield: Expect 75–85 g (77–88%) of off-white solid.

Step 2: Reductive Dechlorination

Objective: Convert 3-Chloro-6-methoxy-4-methylpyridazine to 3-Methoxy-5-methylpyridazine. Scale: 50 g Input

Reagents:

  • Intermediate from Step 1 (MW 158.58): 50.0 g (0.315 mol)[2]

  • Pd/C (10% wt, 50% wet): 2.5 g (5 wt% loading)

  • Triethylamine (Et₃N): 35.0 g (1.1 eq) - Acts as HCl scavenger

  • Methanol: 400 mL

  • Hydrogen Gas: Balloon or low pressure (1-3 bar)[1]

Procedure:

  • Setup: Use a hydrogenation autoclave (for pressure) or a 3-neck flask (for balloon). Ensure thorough N₂ purging.[2]

  • Charging: Add the Intermediate, Methanol, and Triethylamine to the vessel.

  • Catalyst Addition: Under a flow of N₂, carefully add the wet Pd/C catalyst.[1][2] Safety: Do not let the catalyst dry out.[1]

  • Hydrogenation: Purge the vessel with H₂ (3 cycles). Stir vigorously under H₂ atmosphere (room temperature) for 6–12 hours.

    • Monitoring: Reaction is complete when the starting chloride is consumed (HPLC).[2]

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.[2] Safety: Keep the filter cake wet and dispose of it in a dedicated waste container.[1]

  • Concentration: Concentrate the filtrate to dryness. The residue contains the product and Et₃N[1]·HCl salts.[2]

  • Purification:

    • Dissolve the residue in Dichloromethane (DCM, 300 mL).

    • Wash with saturated NaHCO₃ solution (100 mL) to remove salts.[2]

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[1][2]

    • Final Polish: Distillation under high vacuum is recommended for high purity, as the product is a low-melting solid/oil.[1]

Process Control & Analytics

To ensure the correct isomer has been synthesized, Nuclear Magnetic Resonance (NMR) is the definitive tool.[1]

Isomer Differentiation (1H NMR in CDCl3)[2]
FeatureTarget: 3-Methoxy-5-methylpyridazine Wrong Isomer: 3-Methoxy-4-methylpyridazine
Structure Methyl at C5; Protons at C4 and C6.[1][2]Methyl at C4; Protons at C5 and C6.[2]
Coupling (J) H4 and H6 are in a 1,3-relationship (meta-like).[1][2] J ≈ 1.5 - 2.5 Hz (Small doublet).[1][2]H5 and H6 are in a 1,2-relationship (ortho-like).[1][2] J ≈ 5.0 - 6.0 Hz (Large doublet).[1][2]
Shift H6 (adjacent to N) is typically further downfield (~8.5-8.8 ppm).[2]H6 (adjacent to N) is also downfield, but the coupling constant is the key differentiator.[1]
Process Flow Diagram

ProcessFlow cluster_Step1 Step 1: Methoxylation cluster_Step2 Step 2: Hydrogenation Reactor1 Reactor 1 (Cooling Jacket) Start Material + MeOH Crystallizer Crystallization (Isomer Rejection) Reactor1->Crystallizer Quench & Cool Dosing Dosing Unit NaOMe Solution (Controlled Rate) Dosing->Reactor1 T < 10°C Hydrogenator Autoclave Pd/C + H2 + Et3N Crystallizer->Hydrogenator Intermediate Solid Filter Celite Filtration (Remove Pd) Hydrogenator->Filter Distillation Vacuum Distillation (Final Purity) Filter->Distillation FinalProduct Final Product 3-Methoxy-5-methylpyridazine Distillation->FinalProduct

Figure 2: Unit operation flow for the two-step synthesis.

Troubleshooting & Optimization

  • Poor Regioselectivity (Step 1):

    • Cause: Temperature too high during NaOMe addition.[2]

    • Fix: Strictly maintain T < 5°C during addition. Lower polarity solvents (e.g., THF) can sometimes improve steric discrimination, but reaction rates will decrease.[1][2]

  • Incomplete Dechlorination (Step 2):

    • Cause: Catalyst poisoning or insufficient base.[2]

    • Fix: Ensure the intermediate from Step 1 is free of sulfur contaminants (if any thio-reagents were used upstream).[2] Increase H₂ pressure to 3-5 bar. Ensure at least 1.1 eq of base (Et₃N or NaOAc) is present to neutralize the HCl formed, otherwise the amine product will protonate and deactivate.[1]

  • Bis-Methoxylation (Impurity):

    • Cause: Excess NaOMe or extended reaction times at high heat.[2]

    • Fix: Stoichiometry control (1.05 - 1.1 eq). Monitor reaction endpoint strictly.

References

  • Pyridazine Synthesis Fundamentals

    • Joule, J. A., & Mills, K.[1] (2010).[2] Heterocyclic Chemistry. 5th Ed. Wiley.[2] (General reactivity of 3,6-dichloropyridazines toward nucleophiles).

  • Precursor Synthesis (3,6-Dichloro-4-methylpyridazine)

    • Patent: CN104447569A.[2] "Method for synthetizing 3,6-dichloropyridazine."

  • Regioselectivity in Pyridazines

    • Goodman, A. J., et al.[1][2] (1999).[2] "Regioselective nucleophilic substitution of 3,6-dichloropyridazine." Tetrahedron, 55(52), 15067-15070.[1][2] (Mechanistic basis for steric control at C4/C5).

  • Compound Data & Safety

    • PubChem CID 87923 (3,6-Dichloro-4-methylpyridazine).[1][2] [2]

    • MedChemExpress. "3,6-Dichloro-4-methylpyridazine Safety Data Sheet."[1][2]

Sources

Method

Application Note: Investigating 3-Methoxy-5-methylpyridazine as a Novel Scaffold for the Development of Anti-inflammatory Agents

Abstract Inflammation is a critical biological response, but its dysregulation leads to chronic diseases, driving a persistent need for novel anti-inflammatory therapeutics. The pyridazine chemical nucleus is recognized...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases, driving a persistent need for novel anti-inflammatory therapeutics. The pyridazine chemical nucleus is recognized as a privileged scaffold in medicinal chemistry, with many of its derivatives exhibiting significant pharmacological activities.[1] This application note provides a comprehensive guide for researchers and drug development professionals on evaluating 3-Methoxy-5-methylpyridazine and its potential derivatives as a new class of anti-inflammatory agents. We present the scientific rationale, a complete experimental workflow from initial screening to mechanistic studies, and detailed, step-by-step protocols for key in vitro assays. The focus is on leveraging a well-established lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 macrophages to elucidate the compound's potential effects on key inflammatory pathways, including NF-κB and p38 MAPK signaling.

Introduction: The Pyridazine Core as a Promising Anti-inflammatory Scaffold

The global burden of chronic inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis, necessitates the discovery of new therapeutic agents with improved efficacy and safety profiles. Many existing non-steroidal anti-inflammatory drugs (NSAIDs) are associated with adverse effects, particularly gastrointestinal issues, stemming from their non-selective inhibition of cyclooxygenase (COX) enzymes.[2]

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a structure of significant interest for medicinal chemists.[3] The versatile nature of the pyridazine core allows for functionalization at various positions, making it an attractive synthetic target for designing potent and selective modulators of inflammatory processes.[4] Numerous studies have reported the broad-spectrum pharmacological activities of pyridazine derivatives, including anti-inflammatory, analgesic, and antimicrobial effects.[1][5]

A primary mechanism through which many pyridazine-based compounds exert their anti-inflammatory effects is the selective inhibition of COX-2.[2][6] The COX-2 enzyme is inducibly expressed at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[7] By selectively targeting COX-2 over the constitutively expressed COX-1 enzyme, which plays a role in gastric protection, pyridazine derivatives can offer a safer therapeutic window.[2][5] Beyond COX-2, pyridazine compounds have been shown to modulate other critical inflammatory pathways, including the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and key signaling cascades such as the p38 MAP kinase and NF-κB pathways.[3][8][9]

This guide focuses on 3-Methoxy-5-methylpyridazine as a novel, unexplored starting point for anti-inflammatory drug discovery. We will outline a robust, self-validating series of protocols to assess its biological activity and mechanism of action.

Profile: 3-Methoxy-5-methylpyridazine

Chemical Structure:

  • IUPAC Name: 3-Methoxy-5-methylpyridazine

  • Molecular Formula: C₆H₈N₂O

  • Core Scaffold: Pyridazine

The structure of 3-Methoxy-5-methylpyridazine presents several features of interest for medicinal chemistry. The pyridazine core provides the foundational pharmacophore. The methoxy and methyl substitutions can influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which are critical for its interaction with biological targets and its overall pharmacokinetic profile. The presence of these functional groups offers tractable handles for future synthetic modifications to explore structure-activity relationships (SAR) and optimize for potency and selectivity.

Integrated Experimental Workflow

A systematic approach is essential for validating a new chemical entity. The workflow below outlines a screening cascade, beginning with broad functional assays and progressing to more specific mechanistic studies. This ensures that resources are directed toward compounds with the most promising activity profile while simultaneously building a comprehensive understanding of their mechanism of action.

G cluster_0 Phase 1: Primary Screening & Cytotoxicity cluster_1 Phase 2: Secondary Screening & Mechanistic Insight cluster_2 Phase 3: Data Interpretation & Lead Optimization A Compound Synthesis & Solubilization of 3-Methoxy-5-methylpyridazine C MTT Assay for Cell Viability Assessment (Determine Non-Toxic Conc.) A->C B RAW 264.7 Macrophage Culture B->C D LPS-Induced Inflammation Model C->D Proceed with non-toxic doses E Nitric Oxide (NO) Quantification (Griess Assay) D->E F Quantification of Pro-inflammatory Cytokines (TNF-α & IL-6 ELISA) E->F If NO inhibition is significant G Western Blot Analysis of Signaling Pathways (p-p65, p-p38) F->G Confirm cytokine modulation H COX-1 / COX-2 Enzyme Inhibition Assay F->H Explore specific mechanisms I Data Synthesis & IC50 Calculation G->I H->I J Structure-Activity Relationship (SAR) & Lead Optimization I->J

Caption: Experimental workflow for evaluating anti-inflammatory potential.

Detailed Application Protocols

These protocols are designed for a 96-well plate format for efficient screening.

Protocol 4.1: Cell Culture and Seeding of RAW 264.7 Macrophages

Causality: RAW 264.7 murine macrophages are a widely accepted cell line for studying inflammation.[10] They respond robustly to bacterial lipopolysaccharide (LPS), activating intracellular signaling pathways that mimic the in vivo innate immune response and result in the production of key inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[10][11]

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of medium.

  • Incubate for 24 hours to allow for cell adherence before proceeding with treatment.

Protocol 4.2: Cell Viability Assessment (MTT Assay)

Causality: It is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.[12]

Materials:

  • Seeded 96-well plate (from Protocol 4.1)

  • 3-Methoxy-5-methylpyridazine stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

Procedure:

  • Prepare serial dilutions of 3-Methoxy-5-methylpyridazine in cell culture medium. Final concentrations might range from 1 µM to 100 µM. Include a vehicle control (e.g., DMSO at the highest concentration used).

  • Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubate for 24 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer or DMSO to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control wells. Select non-toxic concentrations for subsequent experiments.

Protocol 4.3: Quantification of Nitric Oxide (Griess Assay)

Causality: During inflammation, macrophages upregulate inducible nitric oxide synthase (iNOS), which produces large amounts of NO.[11][13] NO is a key signaling molecule and mediator in the inflammatory process.[13] The Griess assay is a simple and reliable colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.

Materials:

  • Seeded 96-well plate

  • 3-Methoxy-5-methylpyridazine at non-toxic concentrations

  • Lipopolysaccharide (LPS) from E. coli (1 µg/mL final concentration)

  • Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

Procedure:

  • Pre-treat the cells with 100 µL of medium containing various concentrations of the test compound for 1 hour. Include a vehicle control.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Leave a set of wells with compound only (no LPS) and vehicle only (no LPS) as negative controls.

  • Incubate for 24 hours at 37°C.

  • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes in the dark.

  • Add 50 µL of NED solution and incubate for another 10 minutes in the dark.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 4.4: Quantification of Pro-inflammatory Cytokines (ELISA)

Causality: TNF-α and IL-6 are pivotal pro-inflammatory cytokines produced by macrophages upon activation.[10] They orchestrate the inflammatory response by recruiting other immune cells and inducing systemic effects. An effective anti-inflammatory agent would be expected to reduce the production of these cytokines. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for their quantification.[14][15]

Materials:

  • Cell culture supernatant (from the same experiment as Protocol 4.3)

  • Commercial ELISA kits for mouse TNF-α and IL-6[16][17]

  • Wash buffer and substrate solutions (typically included in the kit)

  • Stop solution (typically included in the kit)

Procedure:

  • Follow the manufacturer's protocol for the specific ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Block the plate to prevent non-specific binding.

  • Add standards and the collected cell culture supernatants to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).

  • Wash the plate and add the substrate solution (e.g., TMB).

  • Stop the reaction and measure the absorbance at the recommended wavelength (e.g., 450 nm).

  • Calculate the cytokine concentrations based on the standard curve.

Investigating Molecular Mechanisms

A promising compound should be further investigated to determine its molecular target(s).

Potential Signaling Pathways: NF-κB and p38 MAPK

NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation.[18] In resting cells, it is held inactive in the cytoplasm. Upon stimulation by LPS, a signaling cascade leads to the phosphorylation and degradation of its inhibitor, IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[19][20]

p38 MAPK Pathway: The p38 MAPK pathway is another critical signaling cascade activated by inflammatory stimuli.[9] Its activation leads to the stabilization of mRNAs for many inflammatory cytokines and the phosphorylation of downstream transcription factors, amplifying the inflammatory response.[21][22]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK p38 p38 MAPK TLR4->p38 NFKB_IKB NF-κB IκBα IKK->NFKB_IKB phosphorylates IκBα p38_p p-p38 (Active) p38->p38_p phosphorylation IKB IκBα NFKB NF-κB (p65/p50) NFKB_Nuc NF-κB (Active) NFKB->NFKB_Nuc NFKB_IKB->NFKB IκBα degradation Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFKB_Nuc->Genes binds to DNA p38_p->Genes activates transcription factors Cytokines Inflammatory Mediators Genes->Cytokines Compound Pyridazine Derivative (Hypothesized Target) Compound->IKK Compound->p38

Caption: Key inflammatory signaling pathways (NF-κB and p38 MAPK).

Protocol 5.2: Western Blotting for Signaling Proteins

Causality: Western blotting allows for the semi-quantitative analysis of specific proteins. By measuring the levels of phosphorylated (activated) forms of key signaling proteins like the p65 subunit of NF-κB and p38 MAPK, we can directly assess whether a compound inhibits these upstream pathways.

Materials:

  • RAW 264.7 cells cultured in 6-well plates

  • Test compound and LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30-60 minutes, which should be optimized).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantify total protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Densitometry analysis is performed to quantify the ratio of phosphorylated protein to total protein, using β-actin as a loading control. A reduction in this ratio indicates pathway inhibition.

Data Presentation and Interpretation

Quantitative data should be compiled into tables for clear comparison. The goal is to determine the half-maximal inhibitory concentration (IC₅₀) for each measured endpoint.

Table 1: Hypothetical Anti-inflammatory Profile of a Novel Pyridazine Derivative

Assay EndpointIC₅₀ (µM)Max Inhibition (%)Notes
Cell Viability (MTT) > 100 µMN/ACompound is non-toxic at effective concentrations.
Nitric Oxide (Griess) 12.5 µM85%Potent inhibitor of NO production.
TNF-α Production (ELISA) 15.2 µM78%Significant reduction in a key pro-inflammatory cytokine.
IL-6 Production (ELISA) 18.0 µM72%Demonstrates broad anti-cytokine activity.
COX-2 Enzyme Activity 8.9 µM92%Suggests a direct effect on the COX pathway.
COX-1 Enzyme Activity > 50 µM< 20%Indicates high selectivity for COX-2 over COX-1.

Conclusion and Future Directions

This application note provides a foundational framework for the initial investigation of 3-Methoxy-5-methylpyridazine as a potential anti-inflammatory agent. The described protocols create a self-validating system to screen for activity, rule out cytotoxicity, and elucidate the underlying mechanism of action. The pyridazine scaffold holds considerable promise, and a systematic evaluation of novel derivatives is a scientifically sound approach to drug discovery.[8][23] Positive results from this in vitro cascade would provide a strong rationale for advancing lead compounds to more complex studies, including lead optimization through medicinal chemistry and eventual validation in in vivo models of inflammation.

References

  • ResearchGate. (n.d.). Pyridopyridazine derivatives as antiinflammatory agents. Retrieved February 7, 2026, from [Link]

  • Hassan, M. S. A., Ahmed, E. M., El-Malah, A. A., & Kassab, A. E. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. [Link]

  • Tomczyk, M., & Zilio, C. (2022). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Kim, T. H., Kim, S. J., & Kim, U. H. (2018). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Life Science, 28(12), 1439-1447. [Link]

  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2017). Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. Acta Poloniae Pharmaceutica, 74(2), 479-491. [Link]

  • Hassan, M. S. A., & Kassab, A. E. (2023). Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. Archiv der Pharmazie, 356(11), e2300267. [Link]

  • ResearchGate. (n.d.). Pyridazine derivatives 57a–59c reported as anti-inflammatory agents. Retrieved February 7, 2026, from [Link]

  • Hassan, M. S. A., & Kassab, A. E. (2023). Pyridazine derivatives as selective COX‐2 inhibitors: A review on recent updates. Archiv der Pharmazie, 356(11). [Link]

  • ResearchGate. (n.d.). New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation. Retrieved February 7, 2026, from [Link]

  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(10), 2004-2022. [Link]

  • Ghorab, M. M., Ismail, Z. H., Abd El-Gawad, H. H., & Abdel-Gawad, S. M. (2013). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Acta Pharmaceutica, 63(1), 11-26. [Link]

  • Hassan, M. S. A., & Kassab, A. E. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Archiv der Pharmazie, e2400271. [Link]

  • Al-Ghorbani, M., & Kumar, S. (2018). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Current Drug Discovery Technologies, 15(3), 195-204. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Kumar, S., Boehm, J., & Lee, J. C. (2003). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Nature Reviews Drug Discovery, 2(9), 717-726. [Link]

  • Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. European Journal of Medicinal Plants, 35(3), 1-13. [Link]

  • Sun, Y., et al. (2021). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Bioengineered, 12(1), 4059-4069. [Link]

  • Hisamoto, H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Analytical Sciences, 29(1), 81-86. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved February 7, 2026, from [Link]

  • Thong-asa, W., & Bullangpoti, V. (2021). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Foods, 10(6), 1255. [Link]

  • Corrêa, S. A. L., & Eales, K. L. (2012). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. Sarcoidosis, Vasc. Diffuse Lung Dis, 29(2), 83-96. [Link]

  • Tewtrakul, S., et al. (2020). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-Based Complementary and Alternative Medicine, 2020, 9354185. [Link]

  • Kofoed, E. M., & El-Gendy, A. A. (2021). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers in Molecular Neuroscience, 13, 622415. [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved February 7, 2026, from [Link]

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Technical Notes & Optimization

Optimization

Preventing N-oxide formation during pyridazine reactions

A-Level Guide for Researchers, Scientists, and Drug Development Professionals on Preventing N-Oxide Formation Welcome to the technical support center for pyridazine chemistry. As a Senior Application Scientist, I've desi...

Author: BenchChem Technical Support Team. Date: February 2026

A-Level Guide for Researchers, Scientists, and Drug Development Professionals on Preventing N-Oxide Formation

Welcome to the technical support center for pyridazine chemistry. As a Senior Application Scientist, I've designed this guide to address a common yet critical challenge in the synthesis of pyridazine-containing molecules: the undesired formation of N-oxides. This guide provides in-depth, field-proven insights to help you troubleshoot and prevent this side reaction, ensuring the integrity and efficiency of your synthetic routes.

Understanding the "Why": The Inherent Reactivity of Pyridazines

Pyridazines possess two adjacent nitrogen atoms, which makes their electron density and reactivity distinct from other diazines like pyrimidines and pyrazines. The lone pair of electrons on each nitrogen atom is susceptible to electrophilic attack, including oxidation.

The formation of an N-oxide occurs when an oxidizing agent donates an oxygen atom to one of the nitrogen atoms of the pyridazine ring. This side reaction is particularly prevalent when using strong oxidizing agents or when the reaction conditions favor electrophilic attack on the nitrogen. The resulting N-oxide can complicate purification, reduce the yield of the desired product, and sometimes lead to unexpected downstream reactivity.[1]

Frequently Asked Questions (FAQs)

Here are quick answers to the most common questions regarding N-oxide formation in pyridazine reactions.

Q1: Which reactions are most prone to N-oxide formation?

Any reaction that employs an oxidizing agent, even a mild one, can potentially lead to N-oxide formation. This is especially true for reactions involving peroxy acids (e.g., m-CPBA, peracetic acid), hydrogen peroxide, and even some metal-catalyzed oxidations.[2][3] Reactions aimed at other transformations, such as C-H functionalization or halogenation, can also inadvertently cause N-oxidation if the reagents have oxidizing potential.

Q2: How can I detect the formation of a pyridazine N-oxide in my reaction mixture?

  • Thin Layer Chromatography (TLC): Pyridazine N-oxides are significantly more polar than their parent pyridazines. You will typically observe a new spot with a much lower Rf value on the TLC plate.

  • Mass Spectrometry (MS): The most definitive method. Look for a mass peak corresponding to your starting material or product +16 Da (the mass of an oxygen atom).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the pyridazine ring, particularly those alpha to the N-oxide group, will be shifted downfield due to the deshielding effect of the N-O bond.

    • ¹³C NMR: Similar to ¹H NMR, the carbon atoms adjacent to the N-oxide will experience a downfield shift.

Q3: I've already formed the N-oxide as a byproduct. Can I remove it or reverse the reaction?

Yes, deoxygenation of the N-oxide back to the parent pyridazine is a common strategy. Several methods are available, ranging in harshness.[4] A common and effective method involves treatment with phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃).[3] Other reagents like triphenylphosphine (PPh₃) or samarium iodide (SmI₂) can also be effective. It's crucial to choose a deoxygenation agent that is compatible with the other functional groups in your molecule.

Q4: Are there any "safe" oxidizing agents that are less likely to form N-oxides?

While no oxidizing agent is completely immune to this side reaction, some are less prone to it under carefully controlled conditions. For certain transformations, non-peroxyacid oxidants like manganese dioxide (MnO₂) for the oxidation of allylic alcohols, or Dess-Martin periodinane for the oxidation of primary and secondary alcohols, are generally less likely to cause N-oxidation of a nearby pyridazine ring compared to reagents like m-CPBA. The choice of oxidant is highly substrate and reaction-dependent.

Troubleshooting Guide: When N-Oxide Formation is Unavoidable

If you've followed preventative measures and still observe N-oxide formation, this guide will help you diagnose and solve the problem.

Problem 1: Significant N-oxide formation during an oxidation reaction (e.g., epoxidation of a side chain).
  • Root Cause: The oxidizing agent (likely a peroxy acid) is non-selective and attacks the electron-rich nitrogen of the pyridazine ring in addition to the desired functional group.[5][6][7]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Perform the reaction at 0 °C or even -78 °C. This can often increase the selectivity for the desired reaction over N-oxidation.

    • Slow Addition of the Oxidant: Instead of adding the oxidizing agent all at once, use a syringe pump for slow, controlled addition. This keeps the instantaneous concentration of the oxidant low, favoring the faster intended reaction.

    • Change the Oxidizing Agent: If using a strong peroxy acid like m-CPBA, consider a milder or more sterically hindered alternative.

    • Protect the Pyridazine Nitrogens: If feasible, temporarily protect the pyridazine nitrogens. This is an advanced strategy and requires careful consideration of protecting group stability and removal.

Problem 2: N-oxide formation during a non-oxidative reaction (e.g., metal-catalyzed cross-coupling).
  • Root Cause: While less common, some reaction additives or impurities can be oxidative. For instance, some palladium catalysts, if not handled under inert conditions, can become oxidized and promote side reactions. Additionally, some co-oxidants used in certain catalytic cycles can be the culprit.

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Rigorously degas your solvents and use a well-maintained inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric oxygen from interfering.

    • Purify Reagents: Ensure all starting materials, catalysts, and ligands are pure and free from oxidative impurities.

    • Examine Additives: If your reaction uses additives, scrutinize each one for its potential to act as an oxidant under the reaction conditions.

Preventative Strategies and Protocols

The most effective approach is to design your synthesis to avoid N-oxide formation from the outset.

Strategy 1: Judicious Choice of Reagents

When a reaction requires an oxidant, carefully consider its properties. The table below provides a general guide to common oxidants and their relative propensity for N-oxide formation.

Oxidizing AgentTypical ApplicationPropensity for N-Oxide FormationNotes
m-CPBA Epoxidation, Baeyer-VilligerHighVery common, but often leads to N-oxides with pyridazines.
Hydrogen Peroxide (H₂O₂) ** Various OxidationsModerate to HighOften requires a catalyst; can be aggressive.[2]
Potassium Permanganate (KMnO₄) Dihydroxylation, Oxidation of Alkyl ChainsHighStrong, often non-selective oxidant.
Osmium Tetroxide (OsO₄) DihydroxylationLowGenerally selective for alkenes over heteroaromatic nitrogens.
Dess-Martin Periodinane (DMP) Alcohol OxidationVery LowHighly selective for alcohols; unlikely to oxidize pyridazine.
Manganese Dioxide (MnO₂) **Oxidation of Allylic/Benzylic AlcoholsVery LowA mild and selective oxidant for specific alcohol types.
Strategy 2: Reaction Condition Optimization

As mentioned in the troubleshooting section, controlling reaction parameters is key.

  • Temperature Control: Lower temperatures generally favor the desired reaction pathway.

  • Controlled Reagent Addition: Slow addition minimizes the concentration of the reactive species at any given time.

  • pH Control: In some cases, the pH of the reaction medium can influence the reactivity of the pyridazine nitrogens. Buffering the reaction may be beneficial.

Experimental Protocol: Selective Epoxidation in the Presence of a Pyridazine Moiety

This protocol provides a step-by-step method for epoxidizing an alkene side chain on a pyridazine-containing molecule while minimizing N-oxide formation.

Materials:

  • Pyridazine-containing substrate (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), solid (3.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA, 77% max) (1.1 eq)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the pyridazine-containing substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add solid sodium bicarbonate to the solution. This acts as a mild base to buffer the reaction and neutralize the m-chlorobenzoic acid byproduct, which can sometimes promote side reactions.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the m-CPBA in a small amount of DCM.

  • Add the m-CPBA solution dropwise to the cooled reaction mixture over 30-60 minutes using a dropping funnel or syringe pump.

  • Monitor the reaction progress by TLC. The product spot should appear at a higher Rf than the starting material, while any N-oxide byproduct will be a very low Rf spot.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key chemical transformations and decision-making processes.

N_Oxide_Formation Pyridazine Pyridazine N_Oxide Pyridazine N-Oxide Pyridazine->N_Oxide O Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->N_Oxide Donates Oxygen

Caption: General mechanism of pyridazine N-oxide formation.

Troubleshooting_Workflow Start N-Oxide Detected IsOxidative Is the reaction an oxidation? Start->IsOxidative LowerTemp Lower Reaction Temp & Add Oxidant Slowly IsOxidative->LowerTemp Yes CheckInert Ensure Rigorous Inert Atmosphere IsOxidative->CheckInert No ChangeOxidant Change to a Milder or More Selective Oxidant LowerTemp->ChangeOxidant Deoxygenate Consider Post-Reaction Deoxygenation (e.g., with PCl₃) ChangeOxidant->Deoxygenate If still problematic PurifyReagents Purify All Reagents and Solvents CheckInert->PurifyReagents PurifyReagents->Deoxygenate If still problematic

Caption: Decision workflow for troubleshooting N-oxide formation.

References

  • Frederich, J. H. (2021). Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. National Institutes of Health. [Link]

  • Frederich, J. H. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics. [Link]

  • O'Brien, M. E., & Kerr, M. A. (2011). Reduction of Amine N-Oxides by Diboron Reagents. National Institutes of Health. [Link]

  • Portillo, M. (2017). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. University of Florida. [Link]

  • Hiltebrand, A., & Scammells, P. J. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. [Link]

  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. [Link]

  • ARKIVOC. (2001). Recent trends in the chemistry of pyridine N-oxides. [Link]

  • Purins, M. (2023). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Synthesis Workshop. [Link]

  • Wikipedia. (n.d.). Melatonin. [Link]

  • Biswas, T. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. [Link]

  • Maji, R., & Kumar, S. (2019). Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes. ACS Publications. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1975). Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. [Link]

  • Arora, M., & Rudresh, H. M. (2021). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]

  • Meanwell, N. A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health. [Link]

  • RSC Publishing. (2023). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • Pearson. (2024). What alkene would you treat with a peroxyacid in order to obtain each of the epoxides in Problem 27?. [Link]

  • ResearchGate. (2023). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]

  • Leah4sci. (2014). Alkene Epoxidation Reaction and Mechanism Using Peroxy acid or mCPBA. YouTube. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • International Journal of Creative Research Thoughts. (2018). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. [Link]

Sources

Troubleshooting

Technical Support Center: 3-Methoxy-5-methylpyridazine Impurity Management

Executive Summary 3-Methoxy-5-methylpyridazine (CAS: Analogous to 19064-65-4 family) is a critical heterocyclic building block.[1] Its electron-deficient pyridazine ring renders it susceptible to specific degradation pat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-5-methylpyridazine (CAS: Analogous to 19064-65-4 family) is a critical heterocyclic building block.[1] Its electron-deficient pyridazine ring renders it susceptible to specific degradation pathways—primarily hydrolysis to pyridazinones and N-oxidation. This guide provides actionable protocols for identifying and removing these specific impurities, ensuring high-purity inputs for downstream drug development.

Module 1: Identification & Diagnostics

Q: I observe a split peak in my HPLC chromatogram. Is this a regioisomer or a degradation product?

A: While regioisomers are possible during de novo ring synthesis, if you synthesized this via nucleophilic substitution of 3-chloro-5-methylpyridazine, the split peak is most likely 5-methyl-3(2H)-pyridazinone (the hydrolysis product).

Diagnostic Logic:

  • Regioisomers: 3-methoxy-4-methylpyridazine would appear if the starting material was isomeric.[1] This is rare if using purified 3,5-substituted precursors.

  • Hydrolysis Product (Pyridazinone): The methoxy group at position 3 is a "vinylogous ester." In the presence of trace moisture or acid, it hydrolyzes to the tautomeric pyridazinone. This species is significantly more polar than your target product.

Action: Run a gradient HPLC method. The pyridazinone will elute earlier (lower retention time) on a reverse-phase C18 column due to its amide-like character / hydrogen bonding capability.

Q: How can I definitively confirm the presence of unreacted starting material (3-Chloro-5-methylpyridazine) using MS?

A: Look for the Chlorine Isotope Pattern. Mass Spectrometry is the gold standard here. The target molecule (3-Methoxy-5-methylpyridazine, MW ~124.14) will show a clean [M+H]+ at 125 m/z .

If the chloro-precursor is present, you will see:

  • Main Peak: [M+H]+ at 129 m/z .

  • Isotope Peak: A distinct [M+2+H]+ at 131 m/z with roughly 33% intensity of the 129 peak (the natural abundance of

    
    ).
    

Summary Table: Impurity Fingerprints

CompoundStructure Note[M+H]+ (m/z)HPLC Elution (C18)1H NMR Signature (CDCl3)
Target Product 3-Methoxy-5-methyl125Mid-range

4.10 (s, 3H, -OCH3),

2.35 (s, 3H, -CH3)
Impurity A 3-Chloro-5-methyl129 / 131Late (Non-polar)No -OCH3 peak; Methyl peak shifts slightly downfield
Impurity B 5-methyl-3(2H)-pyridazinone111Early (Polar)Broad singlet >12 ppm (NH), Loss of -OCH3

Module 2: Chemical Remediation & Purification

Q: My product contains 5% starting material (Chloro-derivative). Acid-base extraction isn't working. Why?

A: Standard acid-base extraction fails because the basicity difference between the Chloro-pyridazine and Methoxy-pyridazine is insufficient. Both are weak bases (pKa ~2–4). Strong acids required to protonate them will likely trigger hydrolysis of your methoxy group.

Recommended Protocol: Chemical Scavenging Instead of extraction, use a solid-supported scavenger or selective derivatization:

  • Reagent: Add a nucleophilic scavenger resin (e.g., Thiol-silica or a polymer-bound amine) that reacts preferentially with the electrophilic C-Cl bond of the impurity.

  • Conditions: Reflux in mild solvent (Ethanol/Toluene) for 2 hours.

  • Filtration: Filter off the resin. The unreacted chloro-species remains bound to the solid phase.

Q: How do I remove the Pyridazinone impurity?

A: Exploiting physical state differences is more effective than chromatography for bulk removal.

  • Target Product: Low-melting solid or oil (due to ether linkage).

  • Pyridazinone Impurity: High-melting solid (due to strong intermolecular H-bonding of the amide dimer).

Protocol: Precipitation/Trituration [1]

  • Dissolve the crude mixture in a non-polar solvent (e.g., Heptane or Diethyl Ether ) in which the target product is soluble but the pyridazinone is not.

  • Cool to 0°C.

  • The pyridazinone will precipitate out as a white/off-white solid.

  • Filter the suspension. Evaporate the filtrate to recover the purified methoxy-pyridazine.

Visualization: Impurity Genesis & Control

ImpurityPathways cluster_control Control Points Start 3-Chloro-5-methylpyridazine (Starting Material) Target 3-Methoxy-5-methylpyridazine (Target) Start->Target Nucleophilic Subst. (Main Reaction) Impurity_SM Residual Chloro-SM (Impurity A) Start->Impurity_SM Incomplete Conv. Reagent NaOMe / MeOH Impurity_Hydro 5-methyl-3(2H)-pyridazinone (Impurity B) Target->Impurity_Hydro Acidic Workup / Moisture (Hydrolysis)

Figure 1: Reaction pathways showing the origin of the two primary impurities: unreacted starting material (kinetic issue) and pyridazinone formation (thermodynamic/hydrolytic issue).

Module 3: Advanced Purification (Distillation vs. Chromatography)

Q: Flash chromatography is resulting in poor recovery. Is distillation a viable alternative?

A: Yes, and often preferred. Alkoxypyridazines are thermally stable enough for vacuum distillation, whereas silica gel can be slightly acidic, promoting on-column hydrolysis (degradation) of your product.

Distillation Guide:

  • Vacuum Requirement: High vacuum (< 5 mmHg) is essential to keep the bath temperature below 120°C.

  • Boiling Point Delta:

    • 3-Methoxy-5-methylpyridazine: ~80–90°C @ 10 mmHg (Estimated based on homologs).

    • Pyridazinone:[2][3][4][5] Does not distill; remains in the pot residue due to H-bonding.

    • Chloro-precursor: Will distill closely; requires a fractionating column if present in high amounts (>10%).

If you MUST use Chromatography:

  • Stationary Phase: Neutral Alumina (prevent acid hydrolysis).

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to the mobile phase. This neutralizes acidic sites on the silica/alumina and prevents "streaking" of the basic pyridazine nitrogen.

Visualization: Troubleshooting Decision Tree

DecisionTree Problem Impurity Detected Type Identify Type Problem->Type Polar Polar / Early Eluting (Pyridazinone) Type->Polar HPLC RT < Product NonPolar Non-Polar / Late Eluting (Chloro-SM) Type->NonPolar HPLC RT > Product Action1 Trituration with Heptane (Filter off solid impurity) Polar->Action1 Small Scale Action3 Vacuum Distillation (If >5g scale) Polar->Action3 Large Scale Action2 Chemical Scavenging (Thiol Resin) NonPolar->Action2 High Purity Req. NonPolar->Action3 Bulk Separation

Figure 2: Logical decision matrix for selecting the appropriate purification method based on the impurity profile.

Module 4: Storage & Stability

Q: The compound turned yellow after one week of storage. What happened?

A: This indicates N-oxide formation or photo-oxidation.[1] Pyridazines are nitrogen-rich heterocycles.[1][2] Exposure to light and air can oxidize the ring nitrogens to N-oxides, which are often yellow/orange solids.

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass vials (UV protection).

  • Desiccant: Essential. Moisture ingress will slowly revert the methoxy group to the pyridazinone (white solid precipitate).

References

  • Coad, P., Coad, R. A., Dubinsky, B., Buckley, J. P., & Kinnard, W. (1965).[6] Synthesis and Pharmacological Study of Pyridazines. I. Alkoxypyridazines. Journal of Medicinal Chemistry, 8(1), 129–131.[6]

  • Sotelo, E., et al. (2002). Pyridazines.[2][3][4][5][6][7][8] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Chemical and Pharmaceutical Bulletin, 50(12), 1574-1577. (Provides context on the hydrolysis/pyridazinone equilibrium).

  • Good Scents Company. (2025).[8] 3-Methoxy-2,5-dimethylpyrazine (Analogous physicochemical data). The Good Scents Company Information System.

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 292493, 3-Methoxypyridazine. PubChem.

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